![molecular formula C17H17N3O4S B2666765 N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-4-methylbenzenesulfonamide CAS No. 920378-85-4](/img/structure/B2666765.png)
N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-4-methylbenzenesulfonamide
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Description
N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-4-methylbenzenesulfonamide, also known as compound X, is a novel small molecule that has attracted significant attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
- Pyrazinamide (PZA) is a crucial first-line drug used in tuberculosis (TB) therapy. Researchers have designed and synthesized novel derivatives of N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide to evaluate their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- The compound’s structure suggests potential applications in liver fibrosis treatment. For instance, N2,N~4~-bis(2-methoxyethyl)pyridine-2,4-dicarboxamide (HOE-077), a prodrug of pyridine-2,4-dicarboxylic acid, has been investigated for its ability to reduce collagen deposition in liver fibrosis models .
- The compound may interact with vascular endothelial growth factor receptor 2 (VEGFR-2) and platelet-derived growth factor-β (PDGF-β). Sorafenib, a VEGFR-2 and PDGF-β inhibitor, has been shown to reduce collagen deposition in liver fibrosis models .
- Researchers have explored intramolecular heterocyclization using N-substituted pyrroles and the CO unit. For example, the synthesis of “ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo-[1,2-a]pyrazine-7-carboxylate” demonstrated successful heterocyclic formation .
- The most active compounds were evaluated for cytotoxicity on human embryonic kidney cells (HEK-293). Encouragingly, these compounds were found to be non-toxic to human cells .
Anti-Tubercular Activity
Liver Fibrosis Treatment
VEGFR-2 and PDGF-β Inhibition
Heterocyclic Synthesis
Cytotoxicity Studies
Docking Studies and Drug Development
properties
IUPAC Name |
N-[2-[6-(furan-2-yl)pyridazin-3-yl]oxyethyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-13-4-6-14(7-5-13)25(21,22)18-10-12-24-17-9-8-15(19-20-17)16-3-2-11-23-16/h2-9,11,18H,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZMKNYUULPVJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-4-methylbenzenesulfonamide |
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